molecular formula C13H11N3O4S2 B2752229 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide CAS No. 500119-48-2

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide

Cat. No.: B2752229
CAS No.: 500119-48-2
M. Wt: 337.37
InChI Key: LUUDSUOIJAPWBG-UHFFFAOYSA-N
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Description

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide is a chemical compound with the molecular formula C₁₃H₁₁N₃O₄S₂. It is known for its unique structure, which includes a benzothiazole ring fused with a sulfonamide group.

Preparation Methods

The synthesis of 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1,2-benzothiazole and benzenesulfonamide.

    Reaction Conditions: The benzothiazole is oxidized to form 1,1-dioxido-1,2-benzothiazole. This intermediate is then reacted with benzenesulfonamide under controlled conditions to form the final product.

    Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonamide group.

    Substitution: The benzothiazole ring can undergo substitution reactions with various reagents, leading to the formation of different derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S2/c14-21(17,18)10-7-5-9(6-8-10)15-13-11-3-1-2-4-12(11)22(19,20)16-13/h1-8H,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUDSUOIJAPWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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